4-(2-Fluoroethyl)oxane-4-carboxylic acid
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Overview
Description
4-(2-Fluoroethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C8H13FO3 It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with fluoroethylating agents under controlled conditions. One common method involves the use of 2-fluoroethanol as the fluoroethylating agent, which reacts with oxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxane derivatives with ketone or carboxylate functional groups.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Compounds with substituted fluoroethyl groups, such as aminoethyl or thioethyl derivatives.
Scientific Research Applications
4-(2-Fluoroethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
4-(2-Fluoroethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-(2-Chloroethyl)oxane-4-carboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine may result in different reactivity and biological activity.
4-(2-Bromoethyl)oxane-4-carboxylic acid:
4-(2-Hydroxyethyl)oxane-4-carboxylic acid: The hydroxyethyl group provides different reactivity and potential for hydrogen bonding compared to the fluoroethyl group.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIJVNEUMYWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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